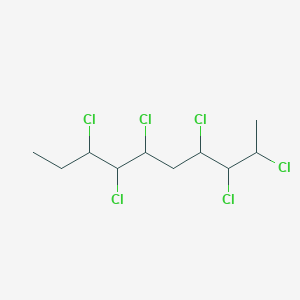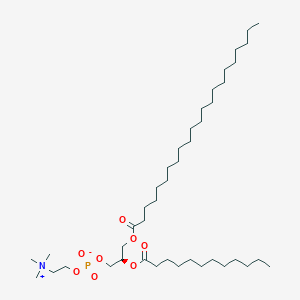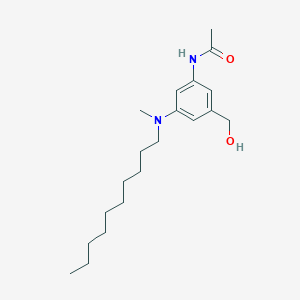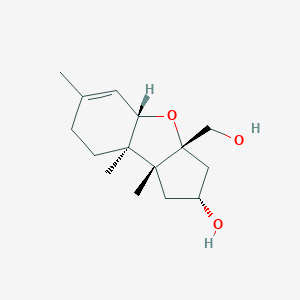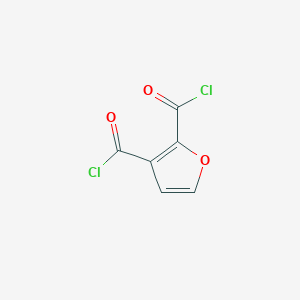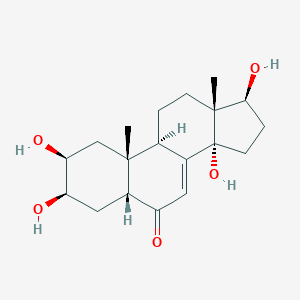
Isopropyl 3-amino-3-phenylpropanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 3-amino-3-phenylpropanoate hydrochloride is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. This compound has been synthesized using various methods and has been studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Isopropyl 3-amino-3-phenylpropanoate hydrochloride is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain. It has been shown to increase the levels of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that helps to reduce the activity of neurons in the brain.
Biochemical and Physiological Effects
Isopropyl 3-amino-3-phenylpropanoate hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. It has also been shown to have analgesic and anti-inflammatory effects, which may be useful in the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Isopropyl 3-amino-3-phenylpropanoate hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, and its effects are well documented. However, it also has some limitations. It can be toxic in high doses, and its effects may vary depending on the species and strain of animal used in experiments.
Zukünftige Richtungen
There are several future directions for the study of Isopropyl 3-amino-3-phenylpropanoate hydrochloride. One area of research is the development of new drugs based on this compound. Another area of research is the study of its effects on different types of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, Isopropyl 3-amino-3-phenylpropanoate hydrochloride is a chemical compound that has been extensively studied for its potential as an anticonvulsant, analgesic, and anti-inflammatory agent. It has several advantages for lab experiments, but also has some limitations. Future research is needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders.
Synthesemethoden
Isopropyl 3-amino-3-phenylpropanoate hydrochloride can be synthesized using various methods. One of the most common methods involves the reaction of isopropyl 3-aminocrotonate with benzaldehyde in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to form Isopropyl 3-amino-3-phenylpropanoate hydrochloride.
Wissenschaftliche Forschungsanwendungen
Isopropyl 3-amino-3-phenylpropanoate hydrochloride has been used in scientific research for various purposes. It has been studied for its potential as an anticonvulsant, analgesic, and anti-inflammatory agent. It has also been used in the development of new drugs for the treatment of neurological disorders.
Eigenschaften
CAS-Nummer |
100369-82-2 |
|---|---|
Produktname |
Isopropyl 3-amino-3-phenylpropanoate hydrochloride |
Molekularformel |
C12H18ClNO2 |
Molekulargewicht |
243.73 g/mol |
IUPAC-Name |
propan-2-yl 3-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9(2)15-12(14)8-11(13)10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H |
InChI-Schlüssel |
IKISDTYQDRRPAM-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CC(C1=CC=CC=C1)N.Cl |
Kanonische SMILES |
CC(C)OC(=O)CC(C1=CC=CC=C1)[NH3+].[Cl-] |
Synonyme |
Benzenepropanoic acid, b-aMino-, 1-Methylethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



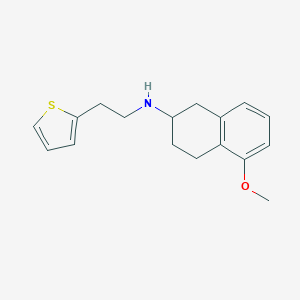
![N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B33724.png)
